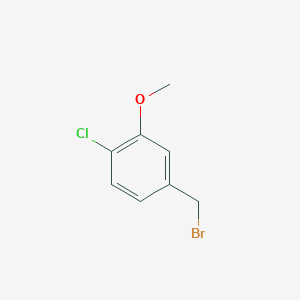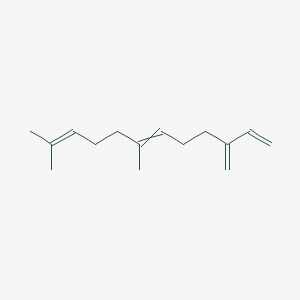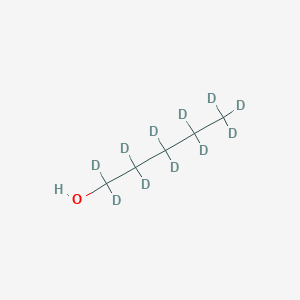
1-Pentanol-d11
Descripción general
Descripción
1-Pentan-d11-ol, also known as Pentyl-d11 alcohol, is an isotopically labeled compound with the molecular formula CD3(CD2)4OH. It is a deuterated form of 1-pentanol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
Aplicaciones Científicas De Investigación
1-Pentan-d11-ol is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: It is used as a solvent and internal standard in NMR spectroscopy to study molecular structures and dynamics.
Mass Spectrometry: It is used as a reference compound in mass spectrometry for the analysis of complex mixtures.
Isotope Tracing: It is used in metabolic studies to trace the pathways of biochemical reactions.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolism
Safety and Hazards
1-Pentan-d11-ol is classified as a flammable liquid and vapor. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding breathing vapors, mist or gas, ensuring adequate ventilation, removing all sources of ignition, and using personal protective equipment .
Relevant Papers There are several papers related to 1-Pentan-d11-ol. For instance, a paper titled “Recent Advances in the Synthetic Chemistry of Bicyclo [1.1.1]pentane” discusses the synthetic chemistry of Bicyclo [1.1.1]pentane . Another paper titled “Direct catalytic asymmetric synthesis of α-chiral bicyclo [1.1.1]pentanes” reports a one-step three-component radical coupling of propellane to afford diverse functionalized bicyclopentanes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentan-d11-ol can be synthesized through the deuteration of 1-pentanol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods: Industrial production of 1-Pentan-d11-ol follows similar principles but on a larger scale. The process involves the use of deuterium oxide (D2O) as a deuterium source. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation and other separation techniques to obtain the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentan-d11-ol undergoes various chemical reactions similar to those of 1-pentanol. These include:
Oxidation: 1-Pentan-d11-ol can be oxidized to form pentanal-d11 or pentanoic acid-d11 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form pentane-d11 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form pentyl-d11 chloride
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Pentanal-d11, pentanoic acid-d11
Reduction: Pentane-d11
Substitution: Pentyl-d11 chloride
Mecanismo De Acción
The mechanism of action of 1-Pentan-d11-ol is primarily related to its use as an isotopic label. In NMR spectroscopy, the deuterium atoms in 1-Pentan-d11-ol provide distinct signals that help in the identification and analysis of molecular structures. The deuterium atoms do not participate in hydrogen bonding, which can influence the physical and chemical properties of the compound. This makes it a valuable tool in studying molecular interactions and dynamics .
Comparación Con Compuestos Similares
1-Pentan-d11-ol is unique due to its isotopic labeling with deuterium. Similar compounds include:
1-Pentanol: The non-deuterated form of 1-Pentan-d11-ol, commonly used as a solvent and in the synthesis of esters.
2-Pentanol: An isomer of 1-pentanol with the hydroxyl group on the second carbon atom.
3-Pentanol: Another isomer with the hydroxyl group on the third carbon atom.
Uniqueness: 1-Pentan-d11-ol is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms allows for the study of molecular interactions without interference from hydrogen bonding .
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-GILSBCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584004 | |
| Record name | (~2~H_11_)Pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126840-22-0 | |
| Record name | (~2~H_11_)Pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 126840-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
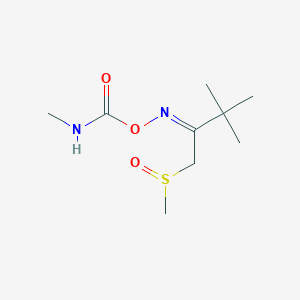
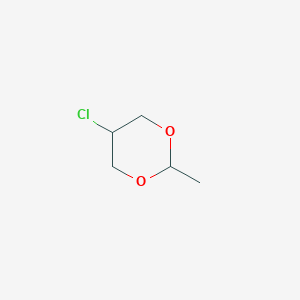
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)
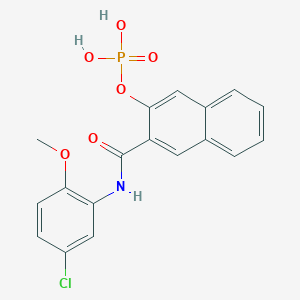
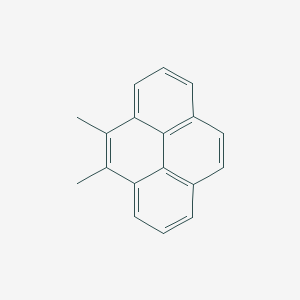
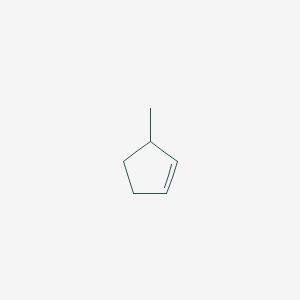
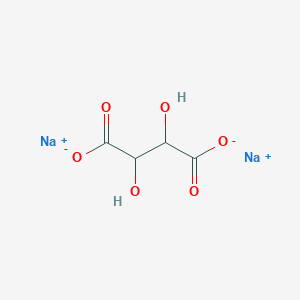
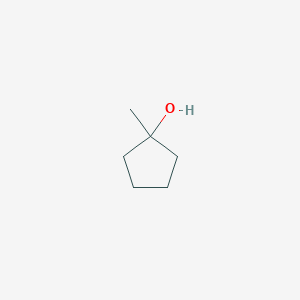
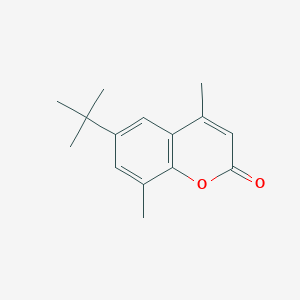
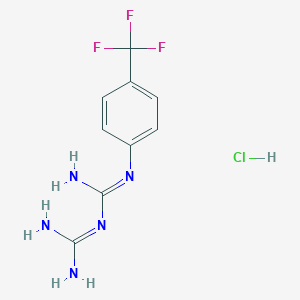
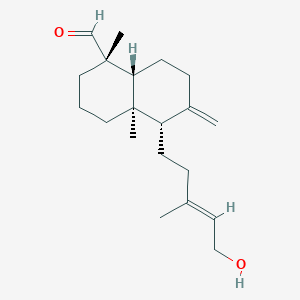
![2-[(4-Acetylphenyl)methyl]cyclopentan-1-one](/img/structure/B105231.png)
